molecular formula C9H20ClNO2 B11738845 Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride

Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride

Cat. No.: B11738845
M. Wt: 209.71 g/mol
InChI Key: CESPIJUIAWFJCK-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride is a chemical compound with the molecular formula C9H20ClNO2. It is an organic compound that belongs to the class of amino esters. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride typically involves the reaction of tert-butyl 3-amino-2,2-dimethylpropanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Material: tert-butyl 3-amino-2,2-dimethylpropanoate

    Reagent: Hydrochloric acid (HCl)

    Reaction Conditions: The reaction is typically conducted at room temperature with stirring until the formation of the hydrochloride salt is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution: Formation of substituted amino esters.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride serves as a crucial reagent in organic synthesis. It can be utilized for:

  • Building Blocks : It acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bulky tert-butyl group enhances steric hindrance, which can influence reaction pathways and selectivity.
  • Protecting Group : The compound is often used as a protecting group for amines during peptide synthesis, allowing for the selective functionalization of amino acids without unwanted side reactions.

Medicinal Chemistry

The compound has shown potential in medicinal applications:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells. For example, modifications of similar compounds have demonstrated effectiveness against colon cancer cells .
  • Drug Development : Its structural properties make it suitable for the development of new drug candidates targeting various biological pathways. The ability to modify its structure allows for the exploration of different pharmacological profiles .

The biological implications of this compound have been studied extensively:

  • Inhibition Studies : Compounds derived from this structure have been evaluated for their ability to act as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy. The IC50_{50} values indicate promising activity compared to standard treatments like doxorubicin .
  • Mechanism of Action : The mechanism often involves interaction with cellular pathways that regulate cell proliferation and apoptosis, making it a candidate for further therapeutic exploration .

Case Study 1: Synthesis and Characterization

A study explored the synthesis of this compound via reaction with appropriate reagents under controlled conditions. The optimization of reaction parameters was crucial to maximize yield and purity.

Case Study 2: Anticancer Properties

In another study, derivatives were synthesized and tested against HeLa cells, showing significant antiproliferative activity. The modifications included structural variations that enhanced their efficacy as HDAC inhibitors .

Table of Applications

Application AreaDescriptionExample
Organic SynthesisBuilding block for complex moleculesUsed in pharmaceutical synthesis
Medicinal ChemistryPotential drug candidateInhibitors for cancer treatment
Biological ResearchStudy of cellular mechanismsHDAC inhibition studies

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-amino-2,2-dimethylpropanoate: The parent compound without the hydrochloride salt.

    tert-Butyl 3-amino-2,2-dimethylbutanoate: A similar compound with a different carbon chain length.

    tert-Butyl 3-amino-2,2-dimethylpentanoate: Another related compound with an extended carbon chain.

Uniqueness

Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry.

Biological Activity

Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of this compound.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C10H22ClN2O2
  • Molecular Weight : 236.75 g/mol

The structure features a tert-butyl group attached to an amino acid derivative, which is significant for its reactivity and biological activity.

Research indicates that the biological activity of this compound may be linked to its ability to inhibit specific enzymes and pathways associated with cancer cell proliferation. The compound has been shown to act on histone deacetylases (HDACs) and heat shock proteins (HSPs), particularly TRAP1, which are critical in cancer cell survival and proliferation.

Inhibition of Cancer Cell Proliferation

A study involving various derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated that several compounds exhibited significant antiproliferative effects on HCT-116 colon cancer cells. The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating varying degrees of potency against cancer cells . Notably, compounds with structural similarities to this compound showed enhanced selectivity towards cancer cells compared to non-cancerous cells like HEK-293 .

Enzyme Inhibition Profiles

The compound has also been investigated for its inhibitory effects on various enzymes:

Enzyme IC50 Value (µM) Selectivity
Acetylcholinesterase (AChE)4.86 ± 0.01Moderate
Butyrylcholinesterase (BChE)1.92 ± 0.11High
Carboxylesterase (CES)Not determinedN/A

These results indicate that this compound exhibits selective inhibition towards BChE over AChE, which may have implications for therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

  • Anticancer Activity : In a study assessing the effects of various derivatives on HeLa cells, it was found that certain compounds derived from this compound demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin . This suggests potential as a more effective treatment option.
  • Enzyme Interaction Studies : Molecular docking studies revealed that the most active derivatives bind effectively to the ATP-binding site of TRAP1, suggesting a mechanism by which these compounds can exert their anticancer effects through modulation of this protein's activity .
  • Toxicity and Selectivity : The selectivity for cancerous over normal cells was confirmed through DAPI staining assays, which indicated nuclear disintegration in treated cancer cells while sparing non-cancerous cells . This highlights the potential for developing targeted therapies with reduced side effects.

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

tert-butyl 3-amino-2,2-dimethylpropanoate;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-8(2,3)12-7(11)9(4,5)6-10;/h6,10H2,1-5H3;1H

InChI Key

CESPIJUIAWFJCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CN.Cl

Origin of Product

United States

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